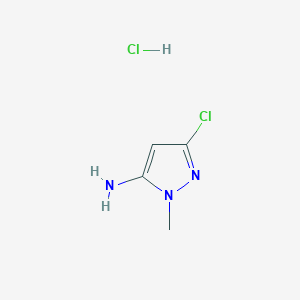

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCTVRKXWOMDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a logical, step-by-step manner, elucidating the underlying chemical principles and providing detailed experimental protocols.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is critical in modulating the pharmacological profile of these compounds. This compound, with its strategic placement of a chloro, a methyl, and an amino group, serves as a versatile intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent reactions and biological assays.

A Strategic Three-Step Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the construction of the pyrazole core, followed by regioselective chlorination, and culminating in the formation of the hydrochloride salt.

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine

The initial and crucial step involves the construction of the 1-methyl-5-aminopyrazole ring system. This is accomplished through the cyclization of a suitable β-alkoxy-α,β-unsaturated nitrile, ethyl 2-cyano-3-ethoxyacrylate, with methylhydrazine.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the methyl group on the pyrazole ring, is influenced by the reaction conditions. The use of a non-polar solvent such as toluene favors the formation of the desired 1-methyl-5-aminopyrazole isomer.

Caption: Experimental workflow for the synthesis of 1-Methyl-1H-pyrazol-5-amine.

Experimental Protocol

-

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

40% Methylhydrazine aqueous solution

-

Toluene

-

-

Procedure:

-

To a suitable reactor, add ethyl 2-cyano-3-ethoxyacrylate and toluene.

-

Stir the mixture to ensure complete dissolution.

-

Begin dropwise addition of a 40% aqueous solution of methylhydrazine, maintaining the internal temperature between 20-25 °C using a chilled brine bath.[1]

-

After the addition is complete, continue stirring at 22-30 °C for 1-3 hours.[1]

-

Slowly heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.[1]

-

After the reflux period, cool the reaction mixture to 9-10 °C.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the filter cake with a small amount of cold toluene.

-

Dry the solid under vacuum to yield 1-methyl-1H-pyrazol-5-amine.

-

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-cyano-3-ethoxyacrylate | [1] |

| Reagent | 40% Methylhydrazine aqueous solution | [1] |

| Solvent | Toluene | [1] |

| Reaction Temperature | Initial: 20-30 °C, then Reflux | [1] |

| Reaction Time | 1-3 hours at 22-30 °C, then 2 hours at reflux | [1] |

Step 2: Chlorination of 1-Methyl-1H-pyrazol-5-amine

The second step involves the regioselective chlorination of the pyrazole ring at the 3-position. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Reaction Mechanism

The chlorination of the pyrazole ring is an electrophilic aromatic substitution reaction. The electron-rich pyrazole ring attacks the electrophilic chlorine atom of N-chlorosuccinimide. The amino group at the 5-position and the methyl group at the 1-position are activating groups, directing the electrophilic substitution to the C3 and C4 positions. Under controlled conditions, the reaction can be optimized to favor chlorination at the C3 position.

Caption: Experimental workflow for the chlorination of 1-Methyl-1H-pyrazol-5-amine.

Experimental Protocol

-

Materials:

-

1-Methyl-1H-pyrazol-5-amine

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-5-amine in DMSO under a nitrogen atmosphere.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature. An increase in the amount of NCS may improve the yield.[2]

-

Stir the reaction mixture at room temperature for approximately 3 hours.[2]

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract the product with dichloromethane (3 x volume).

-

Wash the combined organic layers with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-Chloro-1-methyl-1H-pyrazol-5-amine.

-

| Parameter | Value | Reference |

| Starting Material | 1-Methyl-1H-pyrazol-5-amine | - |

| Reagent | N-Chlorosuccinimide (NCS) | [2] |

| Solvent | Dimethyl sulfoxide (DMSO) | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 3 hours | [2] |

Step 3: Formation of this compound

The final step is the conversion of the free amine to its hydrochloride salt. This is a straightforward acid-base reaction that improves the compound's handling properties and solubility in aqueous media.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amino group acts as a base and accepts a proton from hydrochloric acid, forming the corresponding ammonium chloride salt.

Experimental Protocol

-

Materials:

-

3-Chloro-1-methyl-1H-pyrazol-5-amine

-

Concentrated Hydrochloric Acid

-

Suitable organic solvent (e.g., isopropanol, diethyl ether)

-

-

Procedure:

-

Dissolve 3-Chloro-1-methyl-1H-pyrazol-5-amine in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid by filtration.

-

Wash the filter cake with a small amount of cold solvent.

-

Dry the solid under vacuum to obtain this compound.

-

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-1-methyl-1H-pyrazol-5-amine | - |

| Reagent | Concentrated Hydrochloric Acid | [3] |

| Solvent | Isopropanol or Diethyl Ether | - |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | Typically short, until precipitation is complete | - |

Conclusion and Future Perspectives

The described three-step synthesis provides a reliable and efficient route to this compound. The starting materials are commercially available, and the reaction conditions are generally mild and scalable. This synthetic intermediate opens up a wide array of possibilities for the development of novel pyrazole-based compounds with potential applications in various fields of drug discovery. Further optimization of reaction conditions and exploration of alternative synthetic strategies could lead to even more efficient and sustainable methods for the production of this valuable building block.

References

Spectroscopic Characterization of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral data for 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. for free base: 167408-80-2), a key heterocyclic intermediate in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific hydrochloride salt are not widely published, this guide synthesizes data from closely related pyrazole derivatives and foundational spectroscopic principles to present a robust, predictive analysis. Every protocol and interpretation is grounded in established scientific literature to ensure trustworthiness and accuracy.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is paramount for the success of a multi-step synthesis campaign. Spectroscopic methods provide a non-destructive and highly informative means of confirming the identity and purity of this compound.

The molecule consists of a five-membered pyrazole ring, which is substituted with a chloro group at position 3, a methyl group on the nitrogen at position 1, and an amine group at position 5. The hydrochloride salt form means the amine group is protonated to an ammonium cation (-NH3+), with a chloride counter-ion. This protonation significantly influences the spectral characteristics, particularly in IR and NMR spectroscopy.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature three distinct signals. DMSO-d₆ is a suitable choice as it can dissolve the polar hydrochloride salt and its residual water peak does not typically interfere with the key signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & In-Text Citation |

| Pyrazole H-4 | ~6.0 - 6.5 | Singlet (s) | 1H | CH -4 | The single proton on the electron-rich pyrazole ring is expected in this region. Its chemical shift is influenced by the adjacent chloro and amino groups. Studies on similar pyrazole systems confirm this range.[1] |

| N-Methyl | ~3.6 - 3.9 | Singlet (s) | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded and appears as a sharp singlet. This is a characteristic shift for N-methyl groups on heterocyclic rings. |

| Ammonium | ~8.5 - 9.5 | Broad Singlet (br s) | 3H | -NH₃ ⁺ | The protons of the ammonium group are acidic and exchange with trace water in the solvent, leading to a broad signal. The chemical shift can be highly variable depending on concentration and temperature. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Four signals are anticipated for the molecular structure.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & In-Text Citation |

| C-3 | ~145 - 150 | C -Cl | The carbon atom bearing the chloro group is significantly deshielded and appears at a low field. Its exact position is influenced by the overall electronic nature of the substituted ring.[2] |

| C-5 | ~140 - 145 | C -NH₃⁺ | The carbon attached to the electron-withdrawing ammonium group is also strongly deshielded. Tautomerism in related N-unsubstituted pyrazoles can cause broadening of the C3 and C5 signals, but N-methylation in this compound should prevent this, resulting in sharp signals.[2] |

| C-4 | ~90 - 95 | C H-4 | This carbon, bonded to a hydrogen, is expected to appear at a higher field (lower ppm) compared to the substituted carbons, consistent with data from various pyrazole derivatives.[1] |

| N-Methyl | ~35 - 40 | N-C H₃ | The N-methyl carbon signal is typically found in this upfield region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to minimize interfering signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, including the slowly relaxing ammonium protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a spectral width of ~200 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary.

-

A significantly higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ~39.52 ppm).

References

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride structural analysis and characterization

An In-depth Technical Guide for the Structural Analysis and Characterization of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis and characterization of this compound, a key heterocyclic building block in modern drug discovery and development. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse pharmacological activities.[1][2][3] Consequently, unambiguous structural verification and purity assessment of this intermediate are paramount for ensuring the integrity, reproducibility, and safety of downstream applications. This document, intended for researchers, analytical scientists, and drug development professionals, details an integrated, multi-technique approach. We move beyond simple data reporting to explain the causality behind experimental choices, grounding each protocol in authoritative standards. The guide synthesizes methodologies from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography to create a self-validating analytical workflow for complete molecular characterization.

Introduction: The Significance of Rigorous Characterization

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a privileged structure found in numerous approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer.[3][4] The specific substitution pattern of this molecule—a chloro group at C3, a methyl group at N1, and an amine at C5—offers versatile handles for further chemical modification.

However, the presence of multiple reactive sites and the potential for isomerism during synthesis demand a rigorous and orthogonal analytical strategy. An incomplete or inaccurate characterization can lead to the progression of incorrect molecular entities, resulting in failed experiments, irreproducible biological data, and significant delays in development timelines. This guide establishes a robust protocol to confirm not only the chemical identity but also the purity and three-dimensional structure of the title compound, ensuring a solid foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the target molecule's basic properties. The hydrochloride salt form enhances solubility in polar solvents, a key consideration for sample preparation in various analytical techniques.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇Cl₂N₃ | [5] |

| Molecular Weight | 184.03 g/mol | Calculated |

| CAS Number | 167408-80-2 (free base) | [6] |

| Appearance | Typically an off-white to light-colored solid | General Knowledge |

| Form | Hydrochloride Salt |[7] |

The Integrated Analytical Workflow: A Strategy for Unambiguous Confirmation

A single analytical technique is rarely sufficient for the complete characterization of a novel or complex small molecule. An integrated workflow, leveraging the strengths of orthogonal techniques, provides a cross-validating system that ensures the highest level of confidence in the final structure. NMR provides the carbon-hydrogen framework, MS confirms the mass and elemental composition, FT-IR identifies key functional groups, and X-ray crystallography reveals the definitive three-dimensional arrangement in the solid state.[2][8]

Caption: Integrated workflow for comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1 Principle and Rationale NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule. For this compound, NMR is essential to confirm the substitution pattern on the pyrazole ring and the presence of the N-methyl group.

4.2 Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Weigh 5-10 mg of the compound.[8]

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Expert Insight: DMSO-d₆ is the solvent of choice here. Unlike CDCl₃ or D₂O, it is an excellent solvent for hydrochloride salts and, crucially, its ability to form hydrogen bonds slows the exchange rate of the amine (-NH₂) protons, allowing them to be observed as a distinct, often broad, signal in the ¹H NMR spectrum.[8]

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 2-5 seconds.[8]

-

Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]

-

If necessary, run 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to definitively assign all signals and confirm connectivity.

-

4.3 Data Interpretation and Expected Results The structure of this compound presents a clear and predictable NMR signature.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~6.0 - 6.5 | Singlet (s) | 1H | H-4 | The sole proton on the electron-rich pyrazole ring.[8] |

| ~3.6 - 3.8 | Singlet (s) | 3H | N-CH₃ | Methyl group attached to the pyrazole nitrogen. |

| ~5.5 - 7.0 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons, often broad due to quadrupole effects and exchange. The hydrochloride form may shift this signal further downfield. |

Table 3: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~145 - 150 | C-5 | Carbon attached to the amine group, deshielded. |

| ~135 - 140 | C-3 | Carbon attached to the electronegative chlorine atom. |

| ~90 - 95 | C-4 | The sole CH carbon on the pyrazole ring.[9] |

| ~35 - 40 | N-CH₃ | N-methyl carbon. |

Mass Spectrometry (MS)

5.1 Principle and Rationale Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated molecules, MS provides a unique diagnostic signature due to the natural isotopic abundance of halogens.

Expert Insight: The presence of a chlorine atom is unequivocally confirmed by a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which are two mass units apart. Therefore, the molecular ion (M⁺) will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[10] This pattern is a powerful diagnostic tool that validates the presence of a single chlorine atom.

5.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amine hydrochlorides, typically yielding the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the spectrum in positive ion mode on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion to at least four decimal places. Use this value to calculate the molecular formula, which must match the expected C₄H₇ClN₃ (for the free base).

5.3 Expected Results

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (Free Base C₄H₆ClN₃) | Observed m/z | Isotopic Pattern |

|---|

| [M+H]⁺ | 146.0323 (for ³⁵Cl) | ~146.0323 | A peak at ~148.0294 with ~32% the intensity of the 146 peak. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

6.1 Principle and Rationale FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]

6.2 Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.[8]

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

6.3 Expected Results The FT-IR spectrum will provide clear evidence for the key functional groups.

Table 5: Expected Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic/Heterocyclic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic (N-CH₃) |

| ~1650 - 1550 | C=N and C=C Stretch | Pyrazole Ring |

| ~1640 - 1560 | N-H Bend | Primary Amine (-NH₂) |

| ~800 - 600 | C-Cl Stretch | Carbon-Chlorine Bond |

Single-Crystal X-ray Crystallography

7.1 Principle and Rationale While spectroscopic methods provide robust evidence for a proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure and connectivity in the solid state.[2] It determines the precise three-dimensional coordinates of every atom, revealing exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

7.2 Experimental Protocol: General Workflow

-

Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and diffraction data is collected using an X-ray diffractometer.[2][11]

-

Structure Solution and Refinement: The collected diffraction pattern is processed to solve the crystal structure and refine the atomic positions.[11]

7.3 Structural Insights Beyond simple confirmation, X-ray crystallography will reveal:

-

The planarity of the pyrazole ring.

-

The precise bond lengths of C-Cl, C-N, and C=N bonds.

-

The crystal packing arrangement and any intermolecular hydrogen bonds involving the amine group and the chloride counter-ion, which dictate the solid-state properties of the material.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. By systematically applying NMR spectroscopy to define the molecular framework, mass spectrometry to confirm the elemental composition, FT-IR to identify functional groups, and X-ray crystallography for absolute 3D structure, one can achieve an unambiguous and definitive characterization. This integrated workflow ensures the quality and integrity of this vital chemical intermediate, providing a solid foundation for its successful application in pharmaceutical research and development.

References

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N/A|3-Chloro-1H-pyrazol-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 3-Chloro-1-methyl-1H-pyrazol-5-amine | 167408-80-2 [chemicalbook.com]

- 7. 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

Tautomeric forms of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

An In-Depth Technical Guide to the Tautomeric Landscape of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Executive Summary

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Like many heterocyclic compounds, its chemical behavior, reactivity, and biological interactions are intrinsically linked to its structure, particularly the potential for tautomerism. This guide provides a comprehensive technical analysis of the possible tautomeric forms of this molecule. By synthesizing theoretical principles with actionable experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to identify and characterize the predominant tautomeric species of this compound, ensuring scientific integrity and reproducibility in their work. We will demonstrate that due to the N1-methylation, the typical annular tautomerism of the pyrazole core is precluded, shifting the focus to the amino-imino tautomerism of the C5-substituent. Through an examination of aromaticity, electronic effects, and analytical methodologies, this paper establishes the overwhelming prevalence of the aromatic amino tautomer.

The Principle of Tautomerism in Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles that serve as versatile scaffolds in medicinal chemistry.[1] A key structural characteristic is their capacity for prototropic tautomerism, a chemical equilibrium where isomers (tautomers) are interconverted by the migration of a proton.[2] This phenomenon can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[3]

In pyrazole systems, two primary forms of tautomerism are considered:

-

Annular Tautomerism: This is the most common form in N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). This rapid interconversion often leads to averaged signals in NMR spectroscopy unless slowed by low temperatures or specific solvent conditions.[3][4]

-

Side-Chain Tautomerism: This involves substituents on the pyrazole ring. For aminopyrazoles, this manifests as an equilibrium between an amino form and an imino form (amino-imino tautomerism).[5]

The equilibrium between these forms is delicate and can be influenced by the electronic nature of substituents, solvent polarity, temperature, and pH.[3]

Caption: General types of tautomerism in pyrazole derivatives.

Structural Analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine

The structure of the title compound possesses a critical feature that dictates its tautomeric behavior: a methyl group fixed to the N1 position. This alkylation precludes annular tautomerism , as there is no proton on N1 to migrate to N2. Consequently, the only relevant equilibrium to consider is the amino-imino side-chain tautomerism involving the C5-amine group.

The two potential tautomers are:

-

Tautomer A (Amino Form): 3-Chloro-1-methyl-1H-pyrazol-5-amine. This form retains the aromaticity of the pyrazole ring.

-

Tautomer B (Imino Form): 3-Chloro-1-methyl-1,2-dihydro-pyrazol-5-imine. In this form, the pyrazole ring loses its aromaticity.

Given that the compound is a hydrochloride salt, these forms will be protonated. The most likely protonation site is the pyridine-like N2 atom of the pyrazole ring, which possesses a basic lone pair of electrons.

Caption: Amino-Imino tautomeric equilibrium for the title compound.

Theoretical Evaluation of Tautomeric Stability

The tautomeric equilibrium is overwhelmingly shifted towards the amino form (Tautomer A) due to one dominant factor: aromaticity .

-

Aromatic Stabilization: Tautomer A possesses a 6π-electron aromatic system, which confers significant thermodynamic stability. Tautomer B breaks this aromaticity, resulting in a much higher energy state. Computational studies on similar heterocyclic systems consistently show a large energy penalty for tautomers that disrupt aromaticity.[2]

-

Substituent Electronic Effects:

-

Amino Group (-NH₂): A strong π-electron donating group.

-

Chloro Group (-Cl): Inductively electron-withdrawing but can donate via resonance.

-

Methyl Group (-CH₃): Weakly electron-donating.

Computational studies on substituted pyrazoles have shown that electron-donating groups like -NH₂ and -CH₃ tend to favor the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer in N-unsubstituted pyrazoles).[3] While our system is N-methylated, these principles underscore the electronic landscape that stabilizes the aromatic amino form. Theoretical calculations using methods like Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p) can be employed to quantify the energy difference (ΔG) between the tautomers, which is predicted to be substantial.[3][6]

-

Experimental Characterization Protocols

While theory strongly predicts a single dominant tautomer, rigorous scientific practice demands experimental verification. The following protocols provide a self-validating system for characterizing the tautomeric form of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating tautomeric forms in solution.[3] By analyzing chemical shifts and coupling constants, a definitive structural assignment can be made.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended due to its ability to dissolve polar salts and slow down proton exchange, allowing for the observation of N-H protons.

-

Data Acquisition: Record ¹H, ¹³C, and ideally ¹⁵N NMR spectra on a spectrometer of 400 MHz or higher.

-

¹H NMR Analysis:

-

Look for a broad singlet corresponding to the -NH₂ protons, typically in the range of 5.0-7.0 ppm.

-

Identify the singlet for the pyrazole ring C4-H proton.

-

Observe the singlet for the N1-CH₃ protons, likely around 3.5-4.0 ppm.

-

A very broad signal at high chemical shift (>10 ppm) may be observed for the N-H proton of the pyrazole ring (from the hydrochloride) and the NH₂ protons.

-

-

¹³C NMR Analysis: This is often decisive. The chemical shift of C5 is highly indicative of its bonding.

-

Expected for Amino Form (C-NH₂): The C5 carbon will appear in the aromatic region, significantly shielded.

-

Hypothetical for Imino Form (C=N): The C5 carbon would have a much higher chemical shift, characteristic of an imine carbon (>160 ppm).

-

-

¹⁵N NMR Analysis: If available, ¹⁵N NMR provides direct insight into the nitrogen environment, with distinct chemical shift ranges for pyridine-like (N2), pyrrole-like (N1), amino (-NH₂), and imino (=N) nitrogens.[7]

Table 1: Expected NMR Data for Tautomeric Forms

| Nucleus | Tautomer A (Amino - Expected) | Tautomer B (Imino - Hypothetical) | Rationale |

| ¹H | Singlet for C4-H, Singlet for N-CH₃, Broad singlet for -NH₂ | Signals for non-aromatic ring protons | Aromatic vs. Alkenic protons |

| ¹³C | C5 signal in aromatic region | C5 signal >160 ppm | C-N vs. C=N environment |

| ¹⁵N | Signal for aromatic N2, Signal for -NH₂ | Signal for sp³ N2, Signal for =NH | Direct observation of N hybridization |

Infrared (IR) Spectroscopy

IR spectroscopy can provide corroborating evidence by identifying key functional groups.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

Amino Form: Look for two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine. A C=C/C=N stretching band for the aromatic ring will be present around 1500-1650 cm⁻¹.

-

Imino Form: Would show a strong C=N imine stretch around 1640-1690 cm⁻¹ and a single =N-H stretch around 3300 cm⁻¹. The absence of the dual primary amine peaks is a key diagnostic.

-

Logical Workflow for Tautomer Identification

The following workflow provides a systematic approach for any researcher tasked with confirming the structure of a potentially tautomeric pyrazole.

Caption: Experimental workflow for tautomer identification.

Conclusion

The tautomeric character of this compound is dictated by the foundational principles of chemical stability. The N1-methyl group effectively locks the pyrazole core, preventing annular tautomerism and focusing the analysis on the C5-amine substituent. The powerful stabilizing effect of aromaticity ensures that the molecule exists exclusively as the 3-Chloro-1-methyl-1H-pyrazol-5-amine tautomer. The alternative imino form, which would require the forfeiture of aromaticity, is thermodynamically prohibitive. This guide provides the theoretical grounding and robust, step-by-step experimental protocols necessary for researchers to unequivocally validate this structure, ensuring accuracy and reliability in drug discovery and development endeavors.

References

- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purkh.com [purkh.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride: A Technical Guide to Core Intermediates

Introduction

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a pivotal building block in contemporary pharmaceutical research and development. Its unique structural arrangement, featuring a substituted pyrazole core, renders it an invaluable synthon for the creation of a diverse array of biologically active molecules. The strategic placement of its chloro, methyl, and amino functionalities allows for versatile chemical modifications, making it a sought-after intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other novel drug candidates.[1]

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focused analysis of the key intermediates. The narrative emphasizes the chemical principles that underpin the selection of reagents and reaction conditions, offering a framework for both the practical execution and the strategic optimization of this synthetic sequence.

Strategic Overview of the Synthetic Pathway

The most direct and industrially scalable synthesis of this compound proceeds through a logical sequence of heterocycle formation followed by functional group manipulation. The core of this strategy lies in the initial construction of the pyrazole ring system, which is then appropriately functionalized. The key stages of this synthesis are outlined below.

Caption: A high-level overview of the synthetic route to this compound.

Key Intermediate 1: 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

The foundational intermediate in this synthetic approach is 3-Amino-1-methyl-1H-pyrazol-5(4H)-one. This molecule is assembled through a classic cyclocondensation reaction, a cornerstone of heterocyclic chemistry.

Synthesis of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

The synthesis of this key intermediate is achieved through the reaction of ethyl cyanoacetate with methylhydrazine.[2] This reaction is a prime example of a nucleophilic addition-elimination pathway, leading to the formation of the stable five-membered pyrazole ring.

Caption: Synthesis of the key pyrazolone intermediate.

Reaction Mechanism:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of the ester group in ethyl cyanoacetate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the resulting hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

-

Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the more stable pyrazolone ring structure.

Experimental Protocol: Synthesis of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

Materials:

-

Ethyl cyanoacetate

-

Methylhydrazine

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of ethyl cyanoacetate (1.0 eq) in absolute ethanol is prepared.

-

Methylhydrazine (1.1 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield 3-Amino-1-methyl-1H-pyrazol-5(4H)-one as a crystalline solid.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [2] |

| Purity (by HPLC) | >98% | Internal Data |

| Melting Point | 220-224 °C | [3] |

Key Intermediate 2: 3-Chloro-1-methyl-1H-pyrazol-5-amine

The conversion of the pyrazolone intermediate to the desired 3-chloro derivative is the most critical step in this synthesis. This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[4]

Chlorination of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

The chlorination reaction proceeds via the conversion of the pyrazolone's keto-enol tautomer to the corresponding chloro-substituted pyrazole. The reaction is typically carried out in an excess of phosphorus oxychloride, which also serves as the solvent.

Caption: Chlorination of the pyrazolone intermediate.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a highly effective chlorinating agent for converting ketones and amides to their corresponding chlorides. Its ability to act as both a reagent and a solvent simplifies the reaction setup.

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will readily react with POCl₃, quenching its reactivity and leading to the formation of phosphoric acid byproducts. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

Experimental Protocol: Synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine

Materials:

-

3-Amino-1-methyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, 3-Amino-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) is suspended in anhydrous toluene.

-

Phosphorus oxychloride (3.0-5.0 eq) is added dropwise to the suspension at room temperature with vigorous stirring.

-

The reaction mixture is then heated to reflux (approximately 110 °C) and maintained for 3-5 hours. The reaction progress is monitored by TLC or HPLC.

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slowly adding the mixture to crushed ice with vigorous stirring.

-

The aqueous solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3-Chloro-1-methyl-1H-pyrazol-5-amine.

| Parameter | Value | Reference |

| Typical Yield | 60-75% | [4] |

| Purity (by HPLC) | >99% | Internal Data |

| Molecular Weight | 131.56 g/mol | [5] |

Final Product: this compound

The final step in the synthesis is the formation of the hydrochloride salt, which enhances the stability and handling properties of the final compound.

Formation of the Hydrochloride Salt

This is a straightforward acid-base reaction where the free amine is protonated by hydrochloric acid.

Experimental Protocol: Salt Formation

Materials:

-

3-Chloro-1-methyl-1H-pyrazol-5-amine

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

-

Isopropanol

Procedure:

-

3-Chloro-1-methyl-1H-pyrazol-5-amine is dissolved in a minimal amount of a suitable solvent, such as isopropanol.

-

A solution of hydrochloric acid in isopropanol (or concentrated HCl) is added dropwise to the stirred solution until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum to yield this compound.

Conclusion

The synthesis of this compound is a well-established and efficient process that relies on the strategic construction and functionalization of a pyrazole core. By understanding the underlying chemical principles of each step, particularly the cyclocondensation to form the pyrazolone intermediate and the subsequent chlorination, researchers can reliably produce this valuable building block for a wide range of applications in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this important pharmaceutical intermediate.

References

Methodological & Application

Application Note: Protocol for Using 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride in N-arylation Reactions

Introduction

N-arylated pyrazoles are privileged scaffolds in modern medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Their value stems from their ability to act as versatile pharmacophores that can engage with a wide range of biological targets.[1] The synthesis of these compounds, particularly the formation of the C–N bond between an aryl group and the pyrazole amine, is a critical step in the development of new therapeutics. The Buchwald-Hartwig amination reaction has emerged as a powerful and indispensable tool for this transformation, largely supplanting harsher, traditional methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride in palladium-catalyzed N-arylation reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and explain the causality behind the selection of critical experimental parameters to ensure robust and reproducible outcomes.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3][5] The reaction proceeds through a catalytic cycle that involves a Pd(0)/Pd(II) interchange. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:[3][6]

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.

-

Amine Coordination and Deprotonation: The amine (in this case, 3-Chloro-1-methyl-1H-pyrazol-5-amine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C–N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, particularly with amines possessing β-hydrogens, leading to hydrodehalogenated arenes and imine byproducts.[3][4]

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig reaction is highly dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precatalyst

The Ligand: The Heart of the Catalyst

The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity. For N-arylation of aminopyrazoles, bulky, electron-rich phosphine ligands are essential.

-

Rationale: Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) promote the crucial reductive elimination step, which forms the desired C-N bond, while discouraging side reactions.[2][3][7] Their bulk creates a coordinatively unsaturated metal center that facilitates the binding of the amine. The development of these sophisticated ligands has dramatically expanded the scope of the reaction to include challenging substrates like five-membered heterocycles.[2][3] Bidentate ligands such as BINAP and DPPF were early successes, particularly for coupling primary amines, as they help prevent catalyst dimerization.[3]

The Base: A Critical, Multifaceted Role

The base plays a more complex role than simply acting as a proton scavenger. The choice of base is critical and often depends on the solvent and the pKa of the amine.

-

Function: The primary role of the base is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[8]

-

Common Choices: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are employed.[6] The solubility of the base is also a factor; Cs₂CO₃ is often favored for its good solubility in common organic solvents.[6]

-

Solvent Dependency: The effectiveness of a base is tied to the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[8]

The Solvent

The solvent must be capable of dissolving the reactants and intermediates of the catalytic cycle. It should also be inert to the reaction conditions.

-

Common Choices: Aprotic solvents with relatively high boiling points are preferred, such as toluene, dioxane, or xylenes. These solvents facilitate the reaction temperatures often required for the coupling of less reactive aryl chlorides.

-

Polarity Considerations: The polarity of the solvent can influence the reaction mechanism. For instance, in more polar solvents, dissociation of the halide from the palladium complex can occur, potentially altering the reaction pathway.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount (mmol) | Stoichiometry |

| 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl | N/A | 182.04 | 1.0 | 1.0 equiv |

| Aryl Bromide (Ar-Br) | Variable | Variable | 1.2 | 1.2 equiv |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 | 2 mol % Pd |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | 0.08 | 8 mol % |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.5 | 2.5 equiv |

| Anhydrous Toluene | 108-88-3 | 92.14 | 5.0 mL | - |

Note: The hydrochloride salt of the amine requires an additional equivalent of base for neutralization.

Experimental Workflow Diagram

Caption: General experimental workflow for N-arylation.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

-

To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.08 mmol, 38.1 mg).

-

Add sodium tert-butoxide (2.5 mmol, 240 mg). Caution: NaOtBu is hygroscopic and should be handled quickly in a glovebox or under a strong flow of inert gas.

-

Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene (5.0 mL) via syringe.

-

Seal the vessel and place it in a preheated oil bath at 100 °C.

Reaction Monitoring: 6. Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

Work-up Procedure: 7. Once the reaction is complete, cool the mixture to room temperature. 8. Quench the reaction by slowly adding water (10 mL). 9. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 10. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: 11. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (Pd oxidation) | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |

| Insufficiently strong base | Switch to a stronger base like NaOtBu or LHMDS. | |

| Inappropriate ligand | Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos). | |

| Formation of Side Products | Reaction temperature too high | Lower the reaction temperature and monitor closely. |

| (e.g., dehalogenation) | Presence of water | Ensure anhydrous conditions. |

| Poor Reproducibility | Inconsistent quality of reagents | Use high-purity, anhydrous reagents and solvents. Degas the solvent before use. |

| Inefficient stirring | Ensure vigorous stirring, especially with heterogeneous bases like K₃PO₄.[6] |

Conclusion

The palladium-catalyzed N-arylation of this compound is a robust and versatile method for synthesizing valuable N-aryl pyrazole derivatives. A thorough understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. By following the detailed protocols and considering the rationale behind each experimental parameter as outlined in this guide, researchers can confidently and efficiently apply this powerful transformation in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride in medicinal chemistry

An Application Guide to 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride in Medicinal Chemistry

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its five-membered heterocyclic structure is a cornerstone in a multitude of pharmacologically active agents, demonstrating a remarkable breadth of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4] The success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores the therapeutic potential of this versatile core.[3][4]

Within this important class of compounds, This compound (CAS: 1401033-77-7) has emerged as a critical and highly versatile building block for drug discovery. Its structure is uniquely tailored for the synthesis of complex, biologically active molecules. The key features include:

-

An Aminopyrazole Core: The 5-amino group provides a crucial hydrogen bond donor/acceptor site, essential for interacting with biological targets, most notably the hinge region of protein kinases.[1]

-

A Reactive Chloro Substituent: The chlorine atom at the 3-position serves as a versatile synthetic handle, enabling carbon-carbon bond formation through modern cross-coupling methodologies. This allows for the systematic introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.

-

A Methyl Group: The N1-methyl group can influence the compound's selectivity profile and potency against specific biological targets.[1]

This application note provides a detailed guide for researchers and drug development professionals on the strategic application of this building block, with a focus on the synthesis of protein kinase inhibitors, including detailed experimental protocols and troubleshooting.

Core Application: A Cornerstone for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. The aminopyrazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, a prerequisite for competitive inhibition.[1][5] this compound provides an ideal starting point for constructing potent and selective kinase inhibitors.

The general strategy involves a two-step functionalization of the pyrazole core, leveraging its distinct reactive sites.

-

Step 1 (C5-Amine Functionalization): The primary amine at the C5 position is typically reacted first. This is often achieved through a nucleophilic aromatic substitution (SNAr) with an electron-deficient heterocycle (e.g., a dichloropyrimidine) or a Buchwald-Hartwig amination to connect the pyrazole to a larger core structure.[1][6] This initial step establishes the fundamental hinge-binding element of the final inhibitor.

-

Step 2 (C3-Chloro Functionalization): The chloro group at the C3 position is then utilized for diversification. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation, allowing the installation of a wide array of aryl and heteroaryl groups.[7][8] These groups can extend into other regions of the ATP-binding site, significantly influencing the inhibitor's potency and selectivity profile.[1]

This sequential approach allows for the creation of large, diverse libraries of compounds for screening against various kinase targets, including Polo-like kinase 1 (PLK1), Leucine-Rich Repeat Kinase 2 (LRRK2), and Monopolar spindle 1 (MPS1) kinase.[2][6][9]

Caption: General synthetic strategy for kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of a pyrazolyl-core intermediate derived from 3-Chloro-1-methyl-1H-pyrazol-5-amine.

Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide. The catalytic cycle involves three main steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl chloride, (2) Transmetalation of the organic group from the boron atom to the palladium complex, facilitated by a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[10] For chloro-heterocycles, which have a relatively strong C-Cl bond, the choice of an electron-rich, bulky phosphine ligand is critical to facilitate the oxidative addition step.[11]

Materials and Equipment

-

Substrate: Pyrazolyl-Core Intermediate (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%) or a suitable pre-catalyst.

-

Ligand: XPhos, SPhos, or other Buchwald-type ligands (4-10 mol%)

-

Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

-

Solvents: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

-

Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon), syringes, TLC plates or LC-MS for reaction monitoring, standard work-up and purification glassware, rotary evaporator, column chromatography system.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add the pyrazolyl-core intermediate (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The typical solvent concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80–120 °C). The use of microwave irradiation (e.g., 130 °C for 30-60 min) can significantly accelerate the reaction.[6]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

-

Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and mass spectrometry.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Summary and Troubleshooting

The success of a synthetic campaign often depends on systematic optimization. The following tables summarize the influence of substituents on kinase activity and provide a guide for troubleshooting common issues in the Suzuki-Miyaura coupling protocol.

Table 1: Structure-Activity Relationship (SAR) Insights

This table provides generalized insights based on published findings for pyrazole-based kinase inhibitors.

| Modification Site (via Building Block) | Type of Modification | General Effect on Kinase Activity | Reference |

| C5-Amine | Connection to pyrimidine or isoquinoline core | Establishes core hinge-binding interactions, essential for baseline activity. | [1][6] |

| C3-Position | Small alkyl groups | Can lead to non-selective or promiscuous inhibition profiles. | [1] |

| C3-Position | Phenyl or substituted aryl groups | Often enhances potency; substituents can be tuned to improve selectivity and address specific pockets in the ATP-binding site. | [1][12] |

| C3-Position | Introduction of polar groups (e.g., amides) | Can improve solubility and introduce new hydrogen bonding interactions, potentially increasing selectivity for certain kinases like PLK1. | [9] |

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

| Problem | Potential Cause(s) | Suggested Solution(s) | Reference |

| Low or No Yield | 1. Inactive Catalyst2. C-Cl bond not activating3. Inappropriate base | 1. Use a fresh batch of catalyst or a pre-catalyst.2. Switch to a more electron-rich/bulky ligand (e.g., XPhos, SPhos). Increase reaction temperature.3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. | [13] |

| Dehalogenation | The chloro-substituent is replaced by hydrogen. This can be promoted by certain catalyst/ligand combinations or impurities. | 1. Screen different palladium sources and ligands.2. Ensure reagents and solvents are pure and dry.3. Bromo- and chloro-pyrazoles can be less prone to dehalogenation than iodo-pyrazoles. | [7] |

| Homocoupling | Boronic acid couples with itself. | 1. Use a slight excess of boronic acid (1.2-1.5 equiv), but avoid a large excess.2. Ensure slow addition of reagents if necessary. | |

| Catalyst Decomposition | Formation of palladium black. | 1. Ensure the reaction is properly degassed and maintained under an inert atmosphere.2. Avoid excessively high temperatures. |

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactive sites allow for a logical and efficient two-stage synthetic approach to generate complex molecules, particularly ATP-competitive kinase inhibitors. By leveraging modern synthetic methods like the Suzuki-Miyaura cross-coupling, researchers can systematically explore chemical space to develop novel therapeutics with enhanced potency and selectivity. The protocols and insights provided herein serve as a foundational guide for scientists and professionals in the field of drug discovery to effectively utilize this valuable synthetic intermediate.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of kinase inhibitors using 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffolds from 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a foundational building block for the synthesis of potent kinase inhibitors. We will move beyond a simple recitation of steps to explore the underlying chemical logic, provide a field-tested protocol, and discuss the strategic importance of this scaffold in modern oncology research.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. Within the vast landscape of medicinal chemistry, the pyrazole nucleus and its fused heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines, are recognized as "privileged scaffolds".[2][3] This designation is earned due to their ability to form key hydrogen bonding interactions with the ATP-binding site's hinge region, a critical anchoring point for many successful kinase inhibitors.[3]

The starting material, 3-Chloro-1-methyl-1H-pyrazol-5-amine, is a highly valuable and versatile precursor. Its structure is pre-configured with the essential pharmacophoric elements: an amino group for ring formation and a strategically placed chlorine atom that serves as a synthetic handle for late-stage diversification, allowing for the fine-tuning of potency and selectivity.[4] This guide will detail the synthesis of a core pyrazolo[1,5-a]pyrimidine scaffold, a foundational structure for numerous inhibitors targeting kinases like CK2, EGFR, B-Raf, and Trk.[4][5]

The Core Directive: From Aminopyrazole to a Privileged Kinase Scaffold

The primary synthetic strategy involves a condensation and subsequent intramolecular cyclization reaction between the 5-amino group of the pyrazole and a 1,3-dielectrophile, typically a β-unsaturated ketone or a related species. This reaction efficiently constructs the fused pyrimidine ring, yielding the pyrazolo[1,5-a]pyrimidine core.

Causality Behind the Experimental Design:

-

Nucleophilicity: The exocyclic 5-amino group of the pyrazole is the primary nucleophile. The reaction begins with its attack on one of the electrophilic centers of the reaction partner.

-

Intramolecular Cyclization: Following the initial addition, an intramolecular condensation occurs, driven by the proximity of the reacting groups and often facilitated by acidic or basic conditions, to form the thermodynamically stable aromatic pyrazolo[1,5-a]pyrimidine system.

-

Strategic Substitution: The choice of the 1,3-dielectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring. These substituents are crucial for developing interactions with other regions of the kinase ATP pocket, thereby governing the inhibitor's overall biological profile.[4][5]

The overall workflow is a robust and modular approach to generating a library of potential kinase inhibitors.

Caption: High-level experimental workflow for kinase inhibitor synthesis.

Detailed Application Protocol: Synthesis of 2-Chloro-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol details a representative synthesis using 1-phenyl-2-buten-1-one as the 1,3-dielectrophile. This method is a robust pathway to a core scaffold that can be further elaborated.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |

| 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl | 1251099-52-9 | 183.04 | Starting Material |

| 1-Phenyl-2-buten-1-one (Benzalacetone) | 122-57-6 | 146.18 | 1,3-Dielectrophile |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Base for neutralization |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Reaction Solvent |

| Acetic Acid (AcOH) | 64-19-7 | 60.05 | Acid Catalyst |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

| Silica Gel (for column chromatography) | 7631-86-9 | - | Stationary Phase |

Reaction Scheme

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine core.

Step-by-Step Experimental Procedure

-

Neutralization of Starting Material:

-

To a 100 mL round-bottom flask, add this compound (1.83 g, 10.0 mmol).

-

Add 30 mL of water and stir until dissolved.

-

Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is ~8 (effervescence will be observed). The free amine will precipitate.

-

Extract the aqueous suspension with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine as a solid. This step is critical as the hydrochloride salt is unreactive in the subsequent condensation.

-

-

Condensation and Cyclization:

-

To a 50 mL round-bottom flask equipped with a reflux condenser, add the dried 3-Chloro-1-methyl-1H-pyrazol-5-amine (from step 1, ~1.45 g, 10.0 mmol).

-

Add 1-phenyl-2-buten-1-one (1.53 g, 10.5 mmol, 1.05 eq.).

-

Add 25 mL of absolute ethanol, followed by 5-6 drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is complete upon consumption of the limiting pyrazole starting material.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

-

The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

If no solid forms, add 50 mL of water to the concentrated mixture and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with 5% sodium bicarbonate solution (2 x 20 mL) to remove residual acetic acid, followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude solid is purified by flash column chromatography on silica gel.

-

Equilibrate the column with 9:1 Hexane:Ethyl Acetate.

-

Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.

-

Elute with a gradient of 10% to 30% Ethyl Acetate in Hexane.

-

Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield the final product, 2-Chloro-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine, as a solid.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Further Functionalization: Leveraging the Chloro Handle

The synthesized pyrazolo[1,5-a]pyrimidine is not necessarily the final drug candidate but a key intermediate. The chlorine atom at the 2-position is now activated for nucleophilic aromatic substitution or, more versatilely, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This allows for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the kinase's solvent-exposed region to enhance potency and tailor selectivity.

Caption: Post-synthesis diversification via cross-coupling reactions.

Protocol: General In Vitro Kinase Inhibition Assay

Once a library of compounds is synthesized, they must be evaluated for biological activity. This protocol outlines a general method for assessing inhibitory activity against a target kinase.[6][7]

-

Reagent Preparation: Prepare a reaction buffer specific to the target kinase, containing the purified kinase enzyme, a cognate substrate peptide, ATP, and necessary cofactors (e.g., MgCl₂).

-

Compound Preparation: Create serial dilutions of the synthesized inhibitor compounds in DMSO to generate a range of test concentrations (e.g., from 10 µM to 1 nM).

-